molecular formula C7H7NS B6232613 4-ethynyl-3,5-dimethyl-1,2-thiazole CAS No. 2384541-72-2

4-ethynyl-3,5-dimethyl-1,2-thiazole

Cat. No.: B6232613
CAS No.: 2384541-72-2
M. Wt: 137.2
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Description

4-Ethynyl-3,5-dimethyl-1,2-thiazole (CAS: listed in Enamine Ltd's Building Blocks Catalogue ) is a heterocyclic compound featuring a thiazole core substituted with an ethynyl group at position 4 and methyl groups at positions 3 and 3. Its molecular formula is C₇H₇NS, with a molecular weight of 137.21 g/mol. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic properties, making it valuable in medicinal chemistry and materials science. The ethynyl group enhances reactivity for click chemistry or cross-coupling reactions, positioning this compound as a versatile synthon in organic synthesis .

Properties

CAS No.

2384541-72-2

Molecular Formula

C7H7NS

Molecular Weight

137.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-3,5-dimethyl-1,2-thiazole typically involves the reaction of appropriate thiazole precursors with ethynylating agents under controlled conditions. One common method includes the use of 3,5-dimethyl-1,2-thiazole as a starting material, which undergoes ethynylation using reagents such as ethynyl magnesium bromide or ethynyl lithium in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-3,5-dimethyl-1,2-thiazole can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole compounds depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
4-Ethynyl-3,5-dimethyl-1,2-thiazole serves as a versatile building block in the synthesis of complex heterocyclic compounds. Its ethynyl group allows for various chemical modifications, enabling the creation of derivatives with tailored properties. Notably, it can undergo reactions such as oxidation, reduction, and substitution:

  • Oxidation : Converts the ethynyl group to carbonyl compounds.
  • Reduction : Can yield dihydrothiazole derivatives.
  • Substitution : Engages in nucleophilic substitution reactions with amines or thiols.

The following table summarizes these reactions:

Reaction TypeProducts FormedCommon Reagents
OxidationCarbonyl derivativesPotassium permanganate
ReductionDihydrothiazole derivativesPd/C (Palladium on carbon)
SubstitutionVarious thiazole derivativesAmines or thiols

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits promising biological activities. Studies have explored its potential as an antimicrobial and anticancer agent. For instance:

  • Anticancer Activity : In a study comparing thiazole derivatives, compounds similar to this compound demonstrated significant efficacy against various cancer cell lines. One derivative showed an IC50 value of 5.71 μM against breast cancer cells, surpassing standard treatments like 5-fluorouracil (IC50 6.14 μM) .
  • Antimicrobial Activity : The compound has also been investigated for its ability to inhibit bacterial growth. Its mechanism may involve interaction with bacterial enzymes or receptors due to the presence of the thiazole ring .

Medicinal Chemistry

Drug Discovery and Development
this compound is being evaluated as a lead compound in drug discovery efforts targeting various diseases. Its unique structure allows for modifications that can enhance its pharmacological properties. Notable findings include:

  • Receptor Antagonism : A related compound demonstrated selectivity as an mGlu5 receptor antagonist with enhanced potency compared to existing drugs . This suggests that similar derivatives could be developed from this compound.

Industrial Applications

Material Science
In addition to its applications in chemistry and biology, this compound is being explored for its potential in developing novel materials with specific electronic or optical properties. The compound's unique electronic structure may allow it to be employed in organic electronics or photonic devices.

Case Studies

  • Synthesis of Thiazole Derivatives : A series of thiazole derivatives were synthesized using this compound as a precursor. These compounds were evaluated for their biological activity against Mycobacterium tuberculosis and showed promising results with MIC values as low as 0.09 µg/mL .
  • Anticonvulsant Activity : Researchers synthesized thiazole-linked compounds that exhibited significant anticonvulsant properties in animal models. The structure–activity relationship (SAR) studies indicated that modifications to the thiazole ring could enhance efficacy .

Mechanism of Action

The mechanism by which 4-ethynyl-3,5-dimethyl-1,2-thiazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the thiazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The structural analogs of 4-ethynyl-3,5-dimethyl-1,2-thiazole include:

Compound Name Core Structure Substituents Key Features
4-Iodo-3,5-dimethyl-1,2-thiazole Thiazole Iodo (C4), methyl (C3, C5) Higher molecular weight (CID 13835454: C₅H₆INS); iodine enhances polarizability and halogen bonding.
4-Amino-3,5-dimethyl-1,2,4-triazole Triazole Amino (C4), methyl (C3, C5) Triazole ring increases hydrogen-bonding capacity; derivatives show anticancer/antioxidant activity.
N,N,N-Trimethyl-1,2-thiazole Thiazole Trimethylamine (N-substituents) Enhanced solubility due to quaternary ammonium; limited aromaticity compared to parent thiazole.

Key Observations :

  • Electronic Effects : The ethynyl group in this compound introduces sp-hybridized carbon, increasing electron-withdrawing character compared to the iodine-substituted analog, which is more polarizable .
  • Aromaticity : Thiazoles (6π-electron systems) exhibit weaker aromaticity than triazoles, affecting their stability and reactivity in biological systems .

Reactivity Insights :

  • Ethynyl-substituted thiazoles are prone to alkyne-specific reactions (e.g., Huisgen cycloaddition), unlike iodo or amino analogs, which participate in nucleophilic substitutions or metal-catalyzed cross-couplings .

Critical Analysis :

  • Biological Relevance : Triazole derivatives exhibit direct bioactivity due to hydrogen-bonding capacity and planar aromaticity, whereas thiazole analogs may require functionalization (e.g., conjugation to bioactive moieties) for therapeutic use .
  • Material Science : Ethynyl and iodo substituents enhance utility in supramolecular chemistry, with iodine’s polarizability favoring crystal engineering .

Q & A

Q. Validation Protocol :

Compare experimental 13C^{13}\text{C} NMR data with DFT-calculated shifts (B3LYP/6-31G* basis set).

Use HSQC/HMBC to confirm through-space correlations between ethynyl protons and thiazole carbons .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Answer :

  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z: 152.04) and rule out side products .
  • FT-IR : Detect ethynyl C≡C stretch (~2100 cm⁻¹) and thiazole ring vibrations (C-S at 650 cm⁻¹) .
  • X-ray Crystallography : Resolve bond lengths (e.g., C≡C: ~1.20 Å) and dihedral angles to confirm planarity .

Advanced: How does the ethynyl group influence the compound’s reactivity in cross-coupling reactions?

Answer :
The ethynyl moiety enables:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole conjugates for biological targeting .
  • Palladium-Mediated Couplings : Suzuki-Miyaura reactions with aryl boronic acids under mild conditions (e.g., Pd(OAc)₂, K₂CO₃, 50°C) .

Mechanistic Insight :
The electron-deficient thiazole ring directs regioselectivity in cross-couplings. Ethynyl groups increase π-backbonding with Pd, accelerating oxidative addition .

Basic: What are the stability considerations for this compound under storage?

Q. Answer :

  • Thermal Stability : Decomposes above 150°C (TGA data). Store at –20°C under inert gas .
  • Light Sensitivity : UV exposure induces [2+2] cycloaddition of the ethynyl group. Use amber vials .
  • Solubility : Stable in DMSO (>50 mg/mL) but hydrolyzes in aqueous buffers (pH <5 or >9). Use fresh solutions .

Advanced: How can computational modeling predict biological interactions of this compound derivatives?

Q. Answer :

  • Docking Studies : Use AutoDock Vina to model binding to targets like EGFR or AKT kinases (PDB IDs: 1M17, 3O96). The ethynyl group enhances hydrophobic contacts in ATP-binding pockets .
  • MD Simulations : AMBER or GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics: RMSD (<2 Å), binding free energy (ΔG ≤ –8 kcal/mol) .

Validation : Compare with in vitro IC₅₀ data from kinase inhibition assays (e.g., ELISA-based phospho-AKT detection) .

Basic: What solvents and conditions are optimal for recrystallization?

Q. Answer :

  • Solvent Pair Screening : Ethanol-water (7:3 v/v) yields needle-like crystals (mp 141–143°C) .
  • Gradient Cooling : Reduce temperature from 60°C to 4°C over 12h to enhance crystal purity (>98%) .

Advanced: How to address low yields in Sonogashira coupling steps?

Q. Answer :

  • Catalyst Optimization : Replace Pd(PPh₃)₄ with XPhos-Pd-G3 for higher turnover (TON >500) .
  • Base Selection : Use Cs₂CO₃ instead of Et₃N to minimize ethynyl proton abstraction .
  • Microwave Assistance : 30-min reactions at 100°C improve yields by 20% .

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